REACTION_CXSMILES
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[CH3:1][O:2][P:3]([CH2:7][CH2:8][O:9]C(=O)C)(=[O:6])[O:4][CH3:5].C1(C)C=CC(S(O)(=O)=O)=CC=1>CO>[CH3:1][O:2][P:3]([CH2:7][CH2:8][OH:9])(=[O:6])[O:4][CH3:5]
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Name
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|
Quantity
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100 g
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Type
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reactant
|
Smiles
|
COP(OC)(=O)CCOC(C)=O
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Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
|
CO
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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is heated for 5 hours to 65°-75°C
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Duration
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5 h
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Type
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CUSTOM
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Details
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while removing simultaneously by distillation
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Type
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ADDITION
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Details
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a mixture of methyl acetate/methanol
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Type
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DISTILLATION
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Details
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After distillation under reduced pressure, 59 g of 2-hydroxyethane-phosphonic acid dimethyl ester
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Type
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CUSTOM
|
Details
|
are obtained, corresponding to a yield of 75% of the theoretical
|
Name
|
|
Type
|
|
Smiles
|
COP(OC)(=O)CCO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 75% |
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |